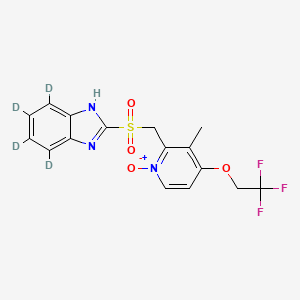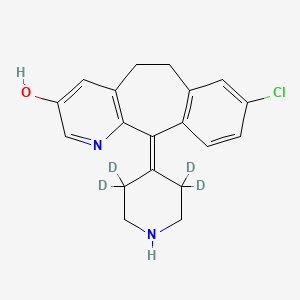
(±)-trans-Sertraline-d3 HCl (N-methyl-d3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-trans-Sertraline-d3 HCl (N-methyl-d3) is a synthetic antidepressant drug belonging to the class of selective serotonin reuptake inhibitors (SSRIs). It is a derivative of sertraline, an older SSRI that has been used to treat depression and anxiety since the late 1980s. (±)-trans-Sertraline-d3 HCl is a labeled compound that has been used in a variety of laboratory experiments to study the effects of SSRIs on the brain and behavior.
Applications De Recherche Scientifique
Stereoselective Separation in Analytical Processes
Research on sertraline, which includes (±)-trans-Sertraline-d3 HCl (N-methyl-d3), explores its stereoselective separation. Sertraline, a selective serotonin reuptake inhibitor, has two chiral carbons, leading to four stereoisomeric compounds in synthetic preparation. Studies like the one by Sun et al. (2019) have investigated the stereoselective liquid-liquid extraction of isomeric sertraline. Such research contributes to better understanding of the drug's properties and aids in refining analytical and separation techniques in pharmaceutical research (Sun et al., 2019).
Synthesis Processes and Chemical Analysis
The improvement in the industrial synthesis of sertraline hydrochloride, as detailed by Vukics et al. (2002), demonstrates another aspect of scientific research focusing on sertraline. Their novel industrial synthesis process offers advantages over existing methods, highlighting the ongoing research in optimizing pharmaceutical production (Vukics et al., 2002).
Transdermal Delivery Studies
Studies on the transdermal delivery of sertraline hydrochloride, such as the one by Vijaya and Ruckmani (2011), contribute to understanding alternative delivery methods for drugs like sertraline. Their research evaluates the effect of polymers and penetration enhancers on transdermal delivery, aiming to improve therapeutic efficacy (Vijaya & Ruckmani, 2011).
Ecotoxicological Impact and Environmental Considerations
The environmental impact of sertraline hydrochloride has been a subject of research, as seen in the work of Cui et al. (2021). They utilized meta-transcriptomics analysis to evaluate the toxicity of sertraline to natural aquatic microbial communities, highlighting the broader ecological considerations in pharmaceutical research (Cui et al., 2021).
Mécanisme D'action
Target of Action
These targets could be proteins, enzymes, or receptors that the compound interacts with to exert its effects .
Mode of Action
The mode of action of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) involves its interaction with these targets. The compound may bind to these targets, altering their function and leading to changes at the cellular level
Biochemical Pathways
The compound likely interacts with multiple pathways, leading to downstream effects that contribute to its overall action . Understanding these pathways can provide insights into the compound’s mechanism of action and its potential therapeutic applications.
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) are the outcomes of its interactions with its targets and its influence on biochemical pathways. These effects can include changes in cellular processes, alterations in gene expression, or modifications of cellular structures . .
Action Environment
The action, efficacy, and stability of (±)-trans-Sertraline-d3 HCl (N-methyl-d3) can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as light, heat, and storage conditions . Understanding these influences can help optimize the use and storage of the compound to maximize its efficacy and stability.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (±)-trans-Sertraline-d3 HCl (N-methyl-d3) involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The key steps in the synthesis pathway include the protection of functional groups, the formation of carbon-carbon and carbon-nitrogen bonds, and the deprotection of functional groups.", "Starting Materials": [ "3,4-Dichlorobenzylamine-d3", "N-Methyl-3-(phenylmethyl)propan-1-amine", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Chloroform", "Acetic anhydride", "Triethylamine", "Tetrahydrofuran", "Sodium sulfate" ], "Reaction": [ "Protection of amine group of 3,4-Dichlorobenzylamine-d3 with acetic anhydride and triethylamine to form N-acetyl-3,4-Dichlorobenzylamine-d3", "Reduction of N-acetyl-3,4-Dichlorobenzylamine-d3 with sodium cyanoborohydride in methanol to form N-(3,4-dichlorobenzyl)-3,4-dichlorobenzylamine-d3", "Protection of amine group of N-(3,4-dichlorobenzyl)-3,4-dichlorobenzylamine-d3 with acetic anhydride and triethylamine to form N-acetyl-N-(3,4-dichlorobenzyl)-3,4-dichlorobenzylamine-d3", "Reaction of N-acetyl-N-(3,4-dichlorobenzyl)-3,4-dichlorobenzylamine-d3 with N-Methyl-3-(phenylmethyl)propan-1-amine in tetrahydrofuran and sodium sulfate to form (±)-trans-Sertraline-d3", "Deprotection of amine group of (±)-trans-Sertraline-d3 with hydrochloric acid to form (±)-trans-Sertraline-d3 HCl", "Methylation of amine group of (±)-trans-Sertraline-d3 HCl with sodium hydroxide and methyl iodide-d3 in methanol to form (±)-trans-Sertraline-d3 HCl (N-methyl-d3)" ] } | |
Numéro CAS |
1330180-66-9 |
Formule moléculaire |
C17H15D3Cl3N |
Poids moléculaire |
345.71 |
Pureté |
95% by HPLC; 98% atom D |
Numéros CAS associés |
79617-99-5 (unlabelled) |
Synonymes |
(±)-trans-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-phthalemine HCl |
Étiquette |
Sertraline Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)
![2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602653.png)
![6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol](/img/structure/B602655.png)





